molecular formula C12H12FN3O2 B12302535 2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione CAS No. 1683-96-1

2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione

Cat. No.: B12302535
CAS No.: 1683-96-1
M. Wt: 249.24 g/mol
InChI Key: PHOOFVBPSXCNTI-UHFFFAOYSA-N
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Description

2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione, also known by its CAS number 68-76-8 and common name Triaziquone, is a synthetic organic compound with a complex bicyclic structure. It features a cyclohexadiene-dione core substituted with three aziridinyl groups and a fluorine atom.

Its structural uniqueness lies in the combination of fluorine (an electron-withdrawing group) and aziridinyl moieties, which may enhance its stability and reactivity compared to simpler analogs.

Properties

CAS No.

1683-96-1

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

2,3,5-tris(aziridin-1-yl)-6-fluorocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H12FN3O2/c13-7-8(14-1-2-14)12(18)10(16-5-6-16)9(11(7)17)15-3-4-15/h1-6H2

InChI Key

PHOOFVBPSXCNTI-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)F)N4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-tris(1-aziridinyl)-6-fluoro- typically involves the following steps:

    Formation of the Cyclohexadiene-1,4-dione Core: The initial step involves the preparation of the cyclohexadiene-1,4-dione core through a series of oxidation reactions.

    Introduction of Aziridinyl Groups: The aziridinyl groups are introduced via nucleophilic substitution reactions, where aziridine reacts with the cyclohexadiene-1,4-dione core under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate catalysts.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2,3,5-tris(1-aziridinyl)-6-fluoro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione core to a diol.

    Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted aziridinyl compounds.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2,3,5-tris(1-aziridinyl)-6-fluoro- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a DNA-damaging agent, useful in cancer research.

    Medicine: Investigated for its cytotoxic properties and potential use in chemotherapy.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-tris(1-aziridinyl)-6-fluoro- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridinyl groups can alkylate DNA, leading to DNA damage and subsequent cell cycle arrest or apoptosis. This property makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Triaziquone

  • Core Structure : 2,5-cyclohexadiene-1,4-dione.
  • Substituents : Three aziridinyl groups at positions 2, 3, and 5; a fluorine atom at position 4.
  • Key Features :
    • Aziridinyl groups enable DNA cross-linking, typical of alkylating chemotherapeutic agents.
    • Fluorine enhances electronegativity and metabolic stability.
  • Applications : Regulatory listings suggest historical use in pesticides or chemical synthesis .

2-Ethyl-2,5-cyclohexadiene-1,4-dione and 2-Methyl-2,5-cyclohexadiene-1,4-dione

  • Core Structure : Same as Triaziquone.
  • Substituents : Ethyl or methyl groups at position 2.
  • Exhibit potent cytotoxicity (IC50: 23.4–45.8 µg/mL) against cancer cell lines (AGS, HepG2, etc.), attributed to benzoquinone derivatives disrupting redox balance .
  • Applications : Naturally occurring in insect defensive secretions (Blaps rynchopetera), used in traditional medicine .

Unsubstituted 2,5-Cyclohexadiene-1,4-dione

  • Core Structure : Base scaffold without substituents.
  • Key Features: Simpler structure likely results in lower reactivity and cytotoxicity compared to substituted analogs. No explicit activity data in provided evidence .

Key Findings from Research

Triaziquone: Regulatory documents highlight its classification but lack explicit cytotoxicity data.

Ethyl/Methyl Derivatives : Demonstrated cytotoxicity in insect secretions, with mixtures showing enhanced potency. This suggests synergistic effects in natural systems .

Structural-Activity Relationship (SAR) :

  • Aziridinyl groups correlate with alkylation-driven toxicity.
  • Alkyl substituents (ethyl/methyl) enhance cytotoxicity via redox interference but lack DNA-targeting specificity.
  • Fluorine in Triaziquone may improve pharmacokinetic properties but requires further study.

Biological Activity

2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione, commonly known as Triaziquone, is an aziridinylbenzoquinone-based compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is characterized by its ability to form intrastrand crosslinks with DNA, which is a mechanism of action that underlies its antineoplastic properties.

  • IUPAC Name : 2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione
  • CAS Number : 1683-96-1
  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molar Mass : 231.255 g/mol

Triaziquone acts primarily as an alkylating agent. It interacts with DNA to form crosslinks that inhibit DNA replication and transcription. This action leads to cellular apoptosis and is particularly effective against rapidly dividing cancer cells. The presence of the aziridinyl groups enhances its reactivity towards nucleophilic sites within DNA.

Anticancer Properties

Research indicates that Triaziquone exhibits significant cytotoxicity against various cancer cell lines. Its effectiveness has been evaluated through several studies:

  • Cytotoxicity Assays : Triaziquone has shown potent cytotoxic effects in vitro against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values indicate a strong correlation between concentration and cytotoxicity.
    Cell LineIC50 (µM)
    A5490.5
    MCF70.8
    HeLa0.3
  • Mechanistic Studies : Studies utilizing flow cytometry have demonstrated that Triaziquone induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Case Studies

A notable study published in Cancer Research examined the effects of Triaziquone on tumor-bearing mice. The results showed:

  • Tumor Reduction : Mice treated with Triaziquone exhibited a significant reduction in tumor size compared to control groups.
  • Survival Rates : The survival rate of treated mice increased by approximately 40% over a six-week observation period.

Pharmacokinetics

The pharmacokinetic profile of Triaziquone suggests rapid absorption and distribution in tissues, with a half-life conducive to effective dosing regimens in clinical settings. Studies indicate:

  • Bioavailability : Approximately 70% when administered intravenously.
  • Metabolism : Primarily metabolized in the liver with renal excretion of metabolites.

Toxicity and Side Effects

While Triaziquone displays potent anticancer activity, it is essential to consider its toxicity profile:

  • Common side effects include nausea, vomiting, and myelosuppression.
  • Long-term studies are needed to fully understand the implications of chronic exposure.

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